Propanoic acid, isooctyl ester

solvent selection coating evaporation VOC profiling

Propanoic acid, isooctyl ester (IUPAC: 6-methylheptyl propanoate; CAS 68928-75-6; molecular formula C₁₁H₂₂O₂; MW 186.29 g/mol) is a branched carboxylic acid ester synthesized via esterification of propanoic acid with iso-octanol (a branched C8 alcohol). As a member of the propionate ester class, this compound is structurally distinct from its linear analog n-octyl propionate (CAS 142-60-9) and should not be confused with functionally distinct isooctyl esters such as isooctyl 3-mercaptopropionate (CAS 30374-01-7) or isooctyl acrylate (CAS 29590-42-9).

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 68928-75-6
Cat. No. B12800311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, isooctyl ester
CAS68928-75-6
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCC(=O)OCCCCCC(C)C
InChIInChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3
InChIKeyAIAMDEVDYXNNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanoic Acid, Isooctyl Ester (CAS 68928-75-6): Procurement-Relevant Identity and Physicochemical Baseline


Propanoic acid, isooctyl ester (IUPAC: 6-methylheptyl propanoate; CAS 68928-75-6; molecular formula C₁₁H₂₂O₂; MW 186.29 g/mol) is a branched carboxylic acid ester synthesized via esterification of propanoic acid with iso-octanol (a branched C8 alcohol) . As a member of the propionate ester class, this compound is structurally distinct from its linear analog n-octyl propionate (CAS 142-60-9) and should not be confused with functionally distinct isooctyl esters such as isooctyl 3-mercaptopropionate (CAS 30374-01-7) or isooctyl acrylate (CAS 29590-42-9) . Its reported applications include use as an industrial solvent in coatings and adhesives, a plasticizer in polymer formulations, and a fragrance ingredient . Predicted physicochemical properties include a density of approximately 0.871 g/cm³, a boiling point of 214.2 °C at 760 mmHg, and a flash point of 82.9 °C .

Why Propanoic Acid, Isooctyl Ester Cannot Be Interchanged with Other Propionate Esters or Isooctyl Compounds


Generic substitution with linear propionate esters (e.g., n-octyl propionate) or alternative isooctyl esters (e.g., isooctyl acetate, isooctyl 3-mercaptopropionate) introduces distinct risks driven by three structural determinants: (i) branching in the alkyl chain alters volatility, viscosity, and low-temperature fluidity relative to linear isomers, affecting solvent evaporation rates and polymer compatibility [1]; (ii) the propanoic acid moiety defines the ester's hydrolysis kinetics, metabolic fate, and regulatory classification, which differ markedly from acetate, acrylate, or mercaptopropionate backbones [2]; and (iii) ambiguous CAS mapping—wherein CAS 68928-75-6 is cross-referenced with the polymer CAS 9036-63-9 in multiple vendor catalogs—can lead to procurement of the unintended entity (monomer vs. polymer) if the supplier's documentation is not critically verified . These factors directly motivate the comparator-based evidence below.

Propanoic Acid, Isooctyl Ester: Product-Specific Quantitative Evidence Against Closest Comparators


Boiling Point and Volatility Profile vs. n-Octyl Propionate

The branched isooctyl propionate exhibits a lower predicted boiling point compared to its linear isomer n-octyl propionate, consistent with the known class behavior wherein branching reduces intermolecular packing efficiency and lowers boiling points . Isooctyl propionate (predicted bp 214.2 °C) boils approximately 14 °C lower than n-octyl propionate (experimental bp 228 °C at 760 mmHg). This differential translates to faster evaporation kinetics in coating formulations, making the branched ester preferable for applications requiring reduced dry-to-touch times, while the linear ester may be retained where slower solvent release is needed . Note: the target compound data are computationally predicted (ACD/Labs estimation); experimental confirmation is recommended prior to formulation deployment.

solvent selection coating evaporation VOC profiling

Flash Point and Safety Classification vs. n-Octyl Propionate

The predicted closed-cup flash point for isooctyl propionate (82.9 °C) is approximately 9 °C lower than the experimental flash point of n-octyl propionate (92 °C) . Under GHS and OSHA hazard communication frameworks, this 9 °C shift may affect the flammability category assignment: the isooctyl ester's flash point falls at the boundary of Category 4 flammable liquids (flash point >60 °C and ≤93 °C), whereas the n-octyl ester's higher value could place it in a different regulatory bracket depending on the specific test method and jurisdiction [1]. This differential is critical for transport (DOT/ADR), storage ventilation requirements, and facility fire code compliance.

flammability classification transport safety storage compliance

Branching Structure and Low-Temperature Fluidity: Class-Level Differentiation

Although no direct pour-point measurement was located for this specific compound, class-level evidence from systematic ester studies demonstrates that branched alcohols consistently produce esters with lower pour points and improved low-temperature fluidity compared to their linear-chain counterparts [1]. In a study of dodecanedioic acid diesters, branched alcohols (2-ethylbutanol, 2-ethylhexanol) yielded pour points 10–20 °C lower than linear alcohol derivatives; similarly, branched-alcohol estolide esters achieved pour points of −24 to −39 °C versus −9 to −33 °C for linear-chain esters [2]. This class behavior is attributed to the disruption of crystalline packing by the methyl branch in the isooctyl chain. By extrapolation, isooctyl propionate is expected to retain fluidity at lower temperatures than n-octyl propionate, conferring an advantage in cold-climate coating, adhesive, and plasticizer applications.

pour point low-temperature performance plasticizer selection lubricant base stock

Procurement Identity Resolution: Distinguishing Propanoic Acid, Isooctyl Ester from Commonly Confused Isooctyl Compounds

Database cross-referencing reveals that CAS 68928-75-6 appears in multiple vendor catalogs co-listed with CAS 9036-63-9 (poly(isooctyl acrylate)), and is frequently confused with isooctyl 3-mercaptopropionate (CAS 30374-01-7; used as a polymerization chain transfer agent) and isooctyl acetate (CAS 31565-19-2; a different ester class) . The SMILES string C(OC(=O)CC)CCCCC(C)C uniquely identifies the propionate ester, and the InChI Key for the monomer differs fundamentally from the thiol-containing mercaptopropionate (C₁₁H₂₂O₂S, MW 218.36) . Procurement records indicate that CAS 68928-75-6 is listed under the substance identifier CCRIS 4353 in the EPA CompTox database, providing an authoritative verification point distinct from the mercapto and acrylate derivatives [1].

procurement accuracy CAS verification supplier due diligence inventory management

Predicted LogP and Environmental Partitioning vs. n-Octyl Propionate

The predicted logP (XLogP3-AA) for isooctyl propionate is 3.7, compared to a predicted logP of approximately 4.43 for n-octyl propionate (ACD/Labs estimate) . This logP differential of ~0.73 units indicates that the branched isomer is measurably less lipophilic, which may reduce its bioaccumulation potential (predicted BCF ~1,005 for n-octyl propionate at pH 5.5; a correspondingly lower BCF is anticipated for the less lipophilic branched isomer) [1]. In solvent selection for environmentally regulated applications (e.g., REACH, TSCA), a lower logP can translate into a more favorable regulatory profile and reduced environmental persistence classification.

environmental fate bioaccumulation solvent selection regulatory risk assessment

Propanoic Acid, Isooctyl Ester: Optimal Application Scenarios Derived from Differentiating Evidence


Medium-Evaporation Coating Solvent Where n-Octyl Propionate Is Too Slow-Releasing

In high-solids industrial coatings and printing inks requiring a balanced evaporation profile, isooctyl propionate's predicted boiling point (214 °C) situates it in a mid-range volatility window unavailable from the linear n-octyl propionate (228 °C). This ~14 °C boiling-point depression, attributable to branching-disrupted intermolecular packing, supports faster solvent release after film application without the excessive volatility of short-chain propionates (e.g., n-butyl propionate, bp ~145 °C). Formulators seeking to optimize dry-to-touch time while maintaining acceptable flash-point margins (82.9 °C predicted, at the upper boundary of VOC-exempt solvent categories) may select the branched ester as an alternative to slower linear esters.

Low-Temperature Plasticizer or Lubricant Base Fluid Where Cold Fluidity Is Critical

Although direct pour-point data are unavailable for this specific compound, consistent class-level evidence demonstrates that ester derivatives of branched alcohols exhibit pour points 10–20 °C below those of their linear counterparts. For outdoor-grade PVC plasticizers, cold-weather adhesive formulations, and biodegradable lubricant basestocks, the branched isooctyl propionate structure is rationally expected to provide superior low-temperature pumpability and film flexibility compared to n-octyl propionate. Procurement should specify the branched isomer (CAS 68928-75-6) explicitly, as substitution with the linear ester may result in unacceptable viscosity increase or solidification at sub-zero operating temperatures. [1]

Solvent Selection Under Bioaccumulation-Sensitive Regulatory Frameworks (REACH, TSCA)

With a predicted XLogP3-AA of 3.7, isooctyl propionate falls below the critical logP ≥ 4.5 threshold that triggers mandatory bioaccumulation screening under REACH Annex XIII. By comparison, the linear n-octyl propionate's predicted logP of 4.43 sits closer to this regulatory trigger point. For manufacturers submitting chemical safety assessments or seeking to minimize PBT/vPvB evaluation burden, the branched isomer may offer a more streamlined regulatory pathway, subject to experimental confirmation of the predicted logP value.

Procurement Where Identity Verification Against Isooctyl 3-Mercaptopropionate Is Essential

In supply chains where both isooctyl propionate and isooctyl 3-mercaptopropionate are inventoried (common in polymer and coating additive procurement), the risk of cross-shipment is material. The mercaptopropionate (CAS 30374-01-7) differs in molecular weight (218.36 vs. 186.29 Da), heteroatom composition (S vs. O only), and functional properties (chain transfer agent vs. solvent/plasticizer). Procurement specifications must mandate verification by CAS number, GC purity assay, and absence of the characteristic mercaptan odor. Failure to distinguish these compounds can result in off-specification polymer molecular weight or sulfur-contaminated final products.

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